molecular formula C14H22N2O2 B6186224 5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline CAS No. 2256077-47-9

5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline

Cat. No.: B6186224
CAS No.: 2256077-47-9
M. Wt: 250.3
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Description

5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the morpholine and propan-2-yloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the aromatic ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups to the aromatic ring or morpholine moiety.

Scientific Research Applications

5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-morpholinoaniline: Lacks the methyl and propan-2-yloxy groups, resulting in different reactivity and applications.

    5-methyl-2-anisidine: Contains a methoxy group instead of the morpholine group, leading to different chemical properties.

    2-(propan-2-yloxy)aniline:

Uniqueness

5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2256077-47-9

Molecular Formula

C14H22N2O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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